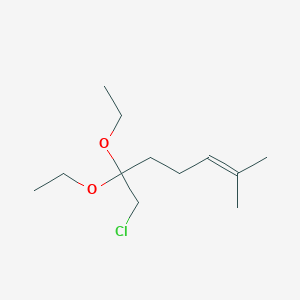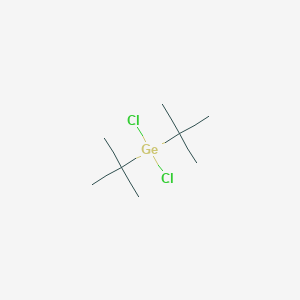
Di-tert-butyl(dichloro)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(dichloro)germane is an organogermanium compound with the chemical formula [(CH₃)₃C]₂GeCl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of two tert-butyl groups and two chlorine atoms attached to the germanium atom makes it a unique compound with specific chemical properties.
Méthodes De Préparation
Di-tert-butyl(dichloro)germane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction is as follows:
GeCl4+2(CH3)3CLi→(CH3)3C2GeCl2+2LiCl
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Di-tert-butyl(dichloro)germane undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl or aryl lithium compounds, Grignard reagents, and amines.
-
Oxidation Reactions: : The compound can be oxidized to form germanium dioxide or other germanium-containing compounds. Oxidizing agents such as hydrogen peroxide or ozone are typically used.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of germane or other lower oxidation state germanium compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl lithium reagent would yield a di-tert-butyl(alkyl)germane compound.
Applications De Recherche Scientifique
Di-tert-butyl(dichloro)germane has several applications in scientific research:
-
Chemistry: : It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the study of germanium’s chemical behavior and bonding characteristics.
-
Biology and Medicine: : Research into organogermanium compounds has explored their potential biological activity, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active germanium compounds.
-
Industry: : The compound is used in the semiconductor industry for the deposition of germanium-containing films. It is also used in the production of specialized materials and catalysts.
Mécanisme D'action
The mechanism by which di-tert-butyl(dichloro)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, forming new germanium-carbon or germanium-nitrogen bonds. In oxidation reactions, the germanium atom undergoes a change in oxidation state, leading to the formation of germanium-oxygen bonds.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, organogermanium compounds may interact with cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Di-tert-butyl(dichloro)germane can be compared with other similar compounds, such as:
-
Di-tert-butyl(dichloro)silane: : Similar in structure but with silicon instead of germanium. It exhibits different reactivity due to the differences in the chemical properties of silicon and germanium.
-
Di-tert-butyl(dichloro)tin: : Contains tin instead of germanium. Tin compounds often have different applications and reactivity compared to germanium compounds.
-
Di-tert-butyl(dichloro)lead: : Lead compounds are generally more toxic and have different chemical behavior compared to germanium compounds.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organogermanium chemistry and its potential biological activity.
Propriétés
Numéro CAS |
82236-89-3 |
|---|---|
Formule moléculaire |
C8H18Cl2Ge |
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
ditert-butyl(dichloro)germane |
InChI |
InChI=1S/C8H18Cl2Ge/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
Clé InChI |
PSIUTHBVVDLEFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Ge](C(C)(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


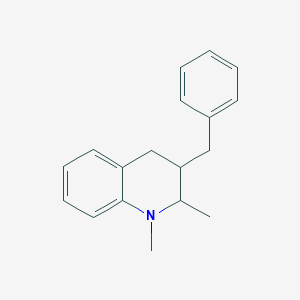
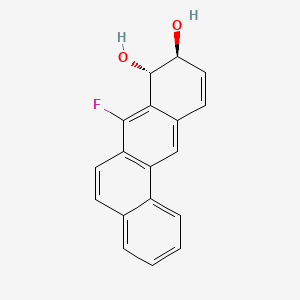
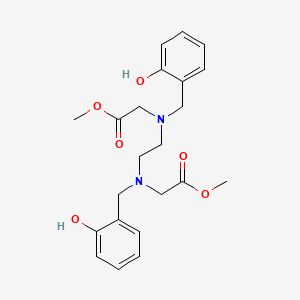
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
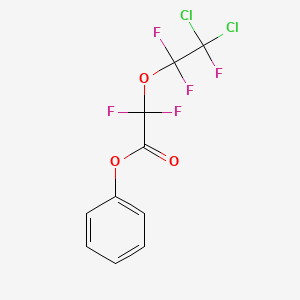
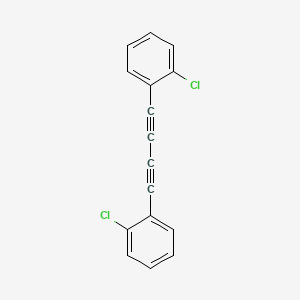
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
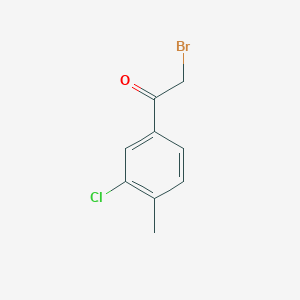
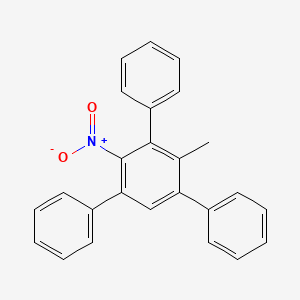
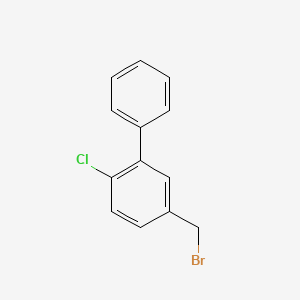
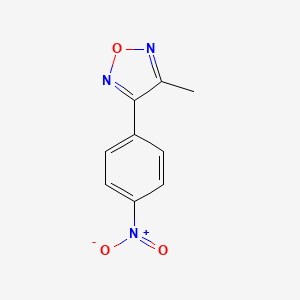
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
